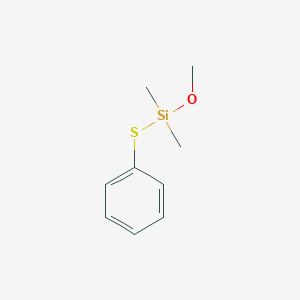
1,1'-(Hexadeca-1,3,5,7,9,11,13,15-octaene-1,16-diyl)dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Hexadeca-1,3,5,7,9,11,13,15-octaene-1,16-diyl)dibenzene is a complex organic compound characterized by its unique structure, which includes a long chain of alternating double bonds (octaene) and two benzene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Hexadeca-1,3,5,7,9,11,13,15-octaene-1,16-diyl)dibenzene typically involves a series of organic reactions. One common method is the coupling of two benzene rings with a hexadeca-octaene chain. This can be achieved through a series of steps including:
Formation of the octaene chain: This involves the polymerization of smaller alkene units under specific conditions, often using catalysts such as palladium or nickel.
Coupling with benzene rings: The octaene chain is then coupled with benzene rings through a reaction such as the Suzuki coupling, which involves the use of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1,1’-(Hexadeca-1,3,5,7,9,11,13,15-octaene-1,16-diyl)dibenzene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to a more saturated compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is often used for reduction.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the benzene rings.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides, while reduction can result in a fully saturated hydrocarbon chain.
科学的研究の応用
1,1’-(Hexadeca-1,3,5,7,9,11,13,15-octaene-1,16-diyl)dibenzene has several applications in scientific research:
Chemistry: It is used as a model compound for studying conjugated systems and their electronic properties.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery system due to its ability to interact with biological membranes.
Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
作用機序
The mechanism by which 1,1’-(Hexadeca-1,3,5,7,9,11,13,15-octaene-1,16-diyl)dibenzene exerts its effects depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, affecting their function. The conjugated system of double bonds allows for electron delocalization, which can influence the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
1,1’-(Hexadeca-1,3,5,7,9,11,13,15-octaene-1,16-diyl)dibenzene: This compound is unique due to its specific structure and properties.
1,1’-(Hexadeca-1,3,5,7,9,11,13,15-octaene-1,16-diyl)dibenzene derivatives: These include compounds with various functional groups attached to the benzene rings or the octaene chain.
Other conjugated systems: Compounds such as polyenes and polyaromatic hydrocarbons share some similarities in terms of their conjugated double bonds and electronic properties.
Uniqueness
The uniqueness of 1,1’-(Hexadeca-1,3,5,7,9,11,13,15-octaene-1,16-diyl)dibenzene lies in its specific arrangement of double bonds and benzene rings, which confer distinct electronic and chemical properties. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
58682-60-3 |
|---|---|
分子式 |
C28H26 |
分子量 |
362.5 g/mol |
IUPAC名 |
16-phenylhexadeca-1,3,5,7,9,11,13,15-octaenylbenzene |
InChI |
InChI=1S/C28H26/c1(3-5-7-9-11-15-21-27-23-17-13-18-24-27)2-4-6-8-10-12-16-22-28-25-19-14-20-26-28/h1-26H |
InChIキー |
IMEJTSVJBHTGMG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC=CC=CC=CC=CC=CC=CC=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



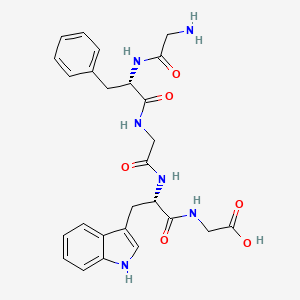


![1-[(4-Oxo-1,4-dihydropyridine-3-carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14609946.png)
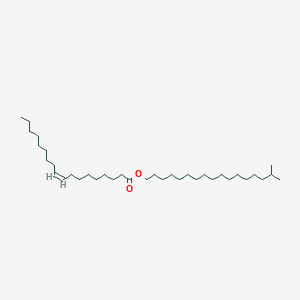
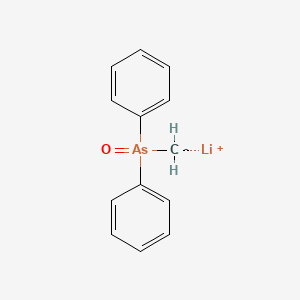
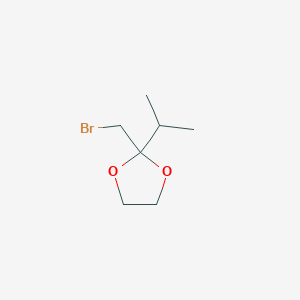
![Dispiro[2.0.2.5]undeca-1,5-diene](/img/structure/B14609968.png)
![N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine](/img/structure/B14609971.png)

![(2S)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14609979.png)
![Di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide](/img/structure/B14609995.png)
